
E3 Ligase Ligand-linker Conjugate 7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
E3 Ligase Ligand-linker Conjugate 7 is a part of the proteolysis-targeting chimera (PROTAC) technology. This compound incorporates a ligand for the E3 ubiquitin ligase and a linker, which facilitates the targeted degradation of specific proteins by the ubiquitin-proteasome system. The ubiquitin-proteasome system is crucial for maintaining cellular homeostasis by degrading misfolded, damaged, or unnecessary proteins .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of E3 Ligase Ligand-linker Conjugate 7 involves multiple steps, starting with the preparation of the E3 ligase ligand. This ligand is then connected to a linker through a series of chemical reactions. Common reagents used in these reactions include primary amines and DIPEA in DMF at elevated temperatures . The final product is obtained after purification and characterization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used for quality control.
Análisis De Reacciones Químicas
Types of Reactions
E3 Ligase Ligand-linker Conjugate 7 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield reduced forms of the compound.
Aplicaciones Científicas De Investigación
Introduction to E3 Ligase Ligand-Linker Conjugate 7
This compound is a significant compound in the field of targeted protein degradation, particularly within the context of proteolysis-targeting chimeras (PROTACs). This compound incorporates a von Hippel-Lindau (VHL) ligand and a four-unit polyethylene glycol (PEG) linker, facilitating the selective ubiquitination and degradation of target proteins. The advancement of this technology is crucial for developing new therapeutic strategies against various diseases, including cancer and autoimmune disorders.
Cancer Therapy
This compound has been extensively studied for its potential in cancer treatment. PROTACs utilizing this conjugate have demonstrated efficacy in degrading oncoproteins, which are proteins that promote cancer progression. For instance, studies have shown that VHL-based PROTACs can effectively induce the degradation of estrogen receptors and androgen receptors, which are critical in hormone-driven cancers .
Targeted Protein Degradation
The conjugate plays a pivotal role in the design of bifunctional molecules that can bind both to a target protein and an E3 ligase. This dual binding capability allows for the formation of a ternary complex that leads to the ubiquitination of the target protein, promoting its degradation via the proteasome . Research indicates that PROTACs can achieve significant degradation at sub-nanomolar concentrations, highlighting their potency as therapeutic agents .
Autoimmune Disorders
Recent studies have also explored the application of this compound in treating autoimmune diseases. By targeting specific proteins involved in immune responses, PROTACs can modulate immune functions and potentially reduce pathological inflammation . The ability to selectively degrade proteins implicated in these disorders presents a novel therapeutic avenue.
Neurodegenerative Diseases
Another promising application is in neurodegenerative diseases, where targeted degradation of misfolded or aggregated proteins can alleviate disease symptoms. Research has indicated that PROTACs based on E3 ligase ligands can effectively target tau protein aggregates associated with Alzheimer's disease . This approach could lead to innovative treatments aimed at modifying disease progression.
Table: Summary of Key Findings from Research Studies
Insights from Clinical Trials
Clinical trials have begun to validate the therapeutic potential of PROTACs utilizing this compound. For instance, Arvinas reported promising results from their Phase 1/2 clinical trial involving ARV-110, a PROTAC targeting androgen receptors in metastatic castration-resistant prostate cancer. Patients exhibited notable decreases in prostate-specific antigen levels, indicating pharmacological efficacy .
Mecanismo De Acción
E3 Ligase Ligand-linker Conjugate 7 exerts its effects by forming a ternary complex with the target protein and the E3 ubiquitin ligase. This complex facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome . The molecular targets and pathways involved include the ubiquitin-proteasome system and various signaling pathways that regulate protein degradation .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other E3 ligase ligand-linker conjugates such as those incorporating cereblon, von Hippel-Lindau, and MDM2 ligands .
Uniqueness
E3 Ligase Ligand-linker Conjugate 7 is unique due to its specific ligand and linker combination, which provides distinct binding properties and degradation efficiency. This uniqueness makes it a valuable tool in targeted protein degradation research and therapeutic development .
Propiedades
Fórmula molecular |
C29H38N4O6 |
---|---|
Peso molecular |
538.6 g/mol |
Nombre IUPAC |
tert-butyl 1-[[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidin-4-yl]methyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C29H38N4O6/c1-29(2,3)39-28(38)19-10-12-31(13-11-19)17-18-8-14-32(15-9-18)20-4-5-21-22(16-20)27(37)33(26(21)36)23-6-7-24(34)30-25(23)35/h4-5,16,18-19,23H,6-15,17H2,1-3H3,(H,30,34,35) |
Clave InChI |
ADEDCPLTPLKPLO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C1CCN(CC1)CC2CCN(CC2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.